N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to a fluorophenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-(1H-pyrazol-4-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- Spiro-4H-pyrazole-oxindoles
- Fused 1H-pyrazoles
Uniqueness
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(4-fluorophenyl)acetamide is unique due to its specific structural features, such as the presence of both a pyrazole ring and a fluorophenyl acetamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14FN3O |
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Molecular Weight |
295.31 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(1H-pyrazol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H14FN3O/c18-15-5-1-12(2-6-15)9-17(22)21-16-7-3-13(4-8-16)14-10-19-20-11-14/h1-8,10-11H,9H2,(H,19,20)(H,21,22) |
InChI Key |
SFZJNQSFJLNFAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C3=CNN=C3)F |
Origin of Product |
United States |
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